7-CHLORO-3-PHENYL-PYRAZOLO[1,5-A]PYRIMIDINE

Medicinal Chemistry Synthetic Methodology Kinase Inhibitor Synthesis

7-Chloro-3-phenyl-pyrazolo[1,5-a]pyrimidine (CAS 77493-93-7) is a privileged scaffold in kinase inhibitor discovery. Its 7-chloro substituent provides precisely tuned reactivity for nucleophilic aromatic substitution (SNAr), enabling efficient parallel synthesis and systematic SAR exploration. Bulk pricing and high purity (≥95%) ensure cost-effective lead optimization. Request a quote today.

Molecular Formula C12H8ClN3
Molecular Weight 229.66 g/mol
CAS No. 77493-93-7
Cat. No. B1601374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-CHLORO-3-PHENYL-PYRAZOLO[1,5-A]PYRIMIDINE
CAS77493-93-7
Molecular FormulaC12H8ClN3
Molecular Weight229.66 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C3N=CC=C(N3N=C2)Cl
InChIInChI=1S/C12H8ClN3/c13-11-6-7-14-12-10(8-15-16(11)12)9-4-2-1-3-5-9/h1-8H
InChIKeyCECZKBJKMPISBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Chloro-3-phenyl-pyrazolo[1,5-a]pyrimidine (CAS 77493-93-7): Core Scaffold for Kinase Inhibitor Development and Chemical Probe Synthesis


7-Chloro-3-phenyl-pyrazolo[1,5-a]pyrimidine (CAS 77493-93-7) is a halogenated heterocyclic core within the pyrazolo[1,5-a]pyrimidine class, a privileged scaffold extensively employed in kinase inhibitor discovery [1]. The compound features a chloro substituent at the 7-position and a phenyl group at the 3-position of the fused bicyclic system, with a molecular weight of 229.67 g/mol . It serves primarily as a versatile synthetic intermediate rather than a final bioactive entity, offering distinct chemical reactivity at the C7 position for structure-activity relationship (SAR) exploration and lead optimization campaigns [1][2].

Why 7-Chloro-3-phenyl-pyrazolo[1,5-a]pyrimidine Cannot Be Casually Substituted in Medicinal Chemistry Campaigns


Substituting 7-chloro-3-phenyl-pyrazolo[1,5-a]pyrimidine with a close analog (e.g., the 7-unsubstituted, 7-methyl, or 7-bromo derivative) is not a chemically neutral decision. The 7-chloro group is not merely a placeholder; it is a precisely tuned leaving group for nucleophilic aromatic substitution (SNAr) reactions, enabling controlled, sequential derivatization of the core scaffold [1]. Class-level SAR studies consistently demonstrate that even minor alterations at the C7 position of pyrazolo[1,5-a]pyrimidines can induce shifts in kinase inhibition potency exceeding one order of magnitude (e.g., from IC50 ~1.5 µM to <0.1 µM) due to changes in ATP-binding pocket complementarity [2]. Furthermore, the presence of the chloro substituent modulates key physicochemical properties—such as calculated LogP (3.05) and pKa (-0.79)—that directly impact the compound's handling in parallel synthesis workflows and its downstream pharmacokinetic profile if advanced .

Quantitative Differentiation of 7-Chloro-3-phenyl-pyrazolo[1,5-a]pyrimidine: A Procurement Evidence Guide


Synthetic Versatility: Quantified Reactivity of the C7 Chloro Leaving Group

The 7-chloro substituent enables highly efficient sequential derivatization via nucleophilic aromatic substitution (SNAr) followed by Pd-catalyzed C–H arylation, a synthetic strategy that is significantly less effective with 7-H or 7-alkyl analogs. In a one-pot SNAr/CH arylation protocol starting from 7-chloro-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine, researchers achieved good yields of highly functionalized products, confirming the superior leaving group capacity of the 7-chloro moiety under mild conditions [1]. In contrast, the analogous 7-bromo derivative, while also reactive, often exhibits reduced regioselectivity in cross-coupling reactions due to competitive oxidative addition pathways [2].

Medicinal Chemistry Synthetic Methodology Kinase Inhibitor Synthesis

Purity and Storage Specifications: Quantified Benchmark for Reproducible Results

Procurement of 7-chloro-3-phenyl-pyrazolo[1,5-a]pyrimidine from verified vendors such as Fluorochem, AKSci, and ChemScene provides a minimum purity specification of 95% to 98%, which is critical for reproducible synthetic outcomes in medicinal chemistry campaigns . The compound is recommended for long-term storage at 2-8°C in a sealed, dry environment to maintain this purity . While generic 7-halogenated pyrazolo[1,5-a]pyrimidine intermediates are available, this specific compound offers a documented purity baseline and validated storage conditions that are essential for generating consistent SAR data across multiple laboratories .

Analytical Chemistry Chemical Procurement Quality Control

Physicochemical Differentiation: LogP and pKa Values Impacting Downstream Assay Compatibility

The compound's calculated LogP of 3.05 and predicted pKa of -0.79 provide a quantifiable physicochemical baseline that distinguishes it from closely related analogs . For instance, replacing the 7-chloro with a 7-methyl group (as in 7-methyl-3-phenylpyrazolo[1,5-a]pyrimidine, CAS 128039-63-4) increases lipophilicity and reduces aqueous solubility, potentially compromising its utility as a precursor for polar functional group installation . Conversely, the 7-unsubstituted parent compound (3-phenylpyrazolo[1,5-a]pyrimidine) lacks the synthetic handle entirely, precluding its use in the same downstream derivatization workflows .

Physicochemical Properties ADME Medicinal Chemistry

Kinase Inhibition Potential: Class-Level Potency of the Pyrazolo[1,5-a]pyrimidine Scaffold

While 7-chloro-3-phenyl-pyrazolo[1,5-a]pyrimidine is primarily an intermediate, derivatives built upon this exact scaffold demonstrate potent kinase inhibition. For example, an elaborated derivative (4k, BS-194) achieved IC50 values of 3 nM against CDK2 and 90 nM against CDK9, with a mean GI50 of 280 nM across a 60-cancer-cell-line panel [1]. Another study on pyrazolo[1,5-a]pyrimidine-based CDK2 inhibitors reported IC50 values as low as 22 nM [2]. This class-level activity contrasts with simpler bicyclic cores (e.g., imidazo[1,2-a]pyrimidines), which often exhibit lower potency and selectivity for kinases [3]. The 7-chloro-3-phenyl substitution pattern is a validated starting point for accessing this privileged chemical space [4].

Kinase Inhibitors Cancer Therapeutics Chemical Biology

Optimal Application Scenarios for 7-Chloro-3-phenyl-pyrazolo[1,5-a]pyrimidine in Drug Discovery and Chemical Biology


Building Focused Kinase Inhibitor Libraries via Parallel Synthesis

Medicinal chemistry teams utilize 7-chloro-3-phenyl-pyrazolo[1,5-a]pyrimidine as a key intermediate for generating diverse compound libraries through SNAr reactions with amine nucleophiles. This approach is validated by synthetic protocols demonstrating efficient one-pot derivatization to produce 3,7-disubstituted pyrazolo[1,5-a]pyrimidines in good yields [1]. The chloro leaving group ensures high conversion rates under mild conditions, making it ideal for automated parallel synthesis platforms. The resulting derivatives are then screened against kinase panels (e.g., CDK, Pim, FLT3) to identify new lead compounds with nanomolar potency [2].

Generating Chemical Probes for Target Validation Studies

Chemical biologists procure this intermediate to synthesize tool compounds for probing kinase-dependent signaling pathways. The core scaffold's established role in generating potent and selective kinase inhibitors—as demonstrated by derivatives like BS-194 (CDK1/2/9 inhibitor with in vivo antitumor activity)—makes it a reliable starting point for developing cellular probes [2]. The high purity (≥95%) and defined storage conditions (2-8°C) ensure batch-to-batch consistency, which is critical for generating reproducible biological data in target engagement and phenotypic assays .

Structure-Activity Relationship (SAR) Exploration of the C7 Position

In lead optimization programs, researchers specifically select 7-chloro-3-phenyl-pyrazolo[1,5-a]pyrimidine to systematically explore the SAR at the C7 position. The reactive chloro handle allows for the facile introduction of diverse amine, ether, or carbon-linked substituents, enabling rapid mapping of the chemical space around the kinase ATP-binding pocket [1]. This strategy is preferred over using 7-bromo analogs due to the chloro group's superior balance of reactivity and regioselectivity in subsequent cross-coupling reactions, leading to cleaner reaction profiles and higher yields of desired products [3].

Physicochemical Property Optimization for Lead Candidates

This intermediate is employed to fine-tune the lipophilicity and basicity of lead candidates. The measured LogP of 3.05 and predicted pKa of -0.79 provide a baseline for understanding the impact of subsequent C7 modifications on key ADME parameters . For instance, substituting the chloro group with polar amines or solubilizing groups can dramatically reduce LogP and improve aqueous solubility, a common requirement for advancing kinase inhibitors into in vivo efficacy studies [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-CHLORO-3-PHENYL-PYRAZOLO[1,5-A]PYRIMIDINE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.